1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Beschreibung

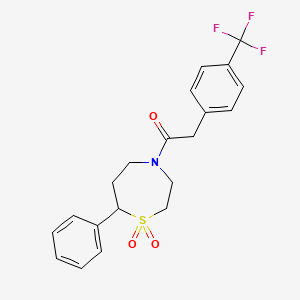

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a sulfur-containing heterocyclic compound characterized by a 1,4-thiazepane core modified with a 1,1-dioxido group and a phenyl substituent at position 5. The ethanone backbone is linked to a 4-(trifluoromethyl)phenyl group, a structural motif known to enhance lipophilicity and metabolic stability in medicinal chemistry applications .

Eigenschaften

IUPAC Name |

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO3S/c21-20(22,23)17-8-6-15(7-9-17)14-19(25)24-11-10-18(28(26,27)13-12-24)16-4-2-1-3-5-16/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRRXZOBPRIHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound belonging to the thiazepane family. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a thiazepane ring and various functional groups that may influence its biological activity. Understanding the biological activity of this compound is crucial for its potential applications in drug discovery and development.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 427.49 g/mol. The structure features a thiazepane ring fused with a phenyl group and a trifluoromethylphenyl moiety, which enhances its reactivity and potential interactions with biological targets.

The precise mechanism of action for this compound is not fully characterized. However, it is hypothesized that the compound may interact with various biological targets such as enzymes or receptors, potentially leading to pharmacological effects similar to those observed in other thiazepane derivatives. Research indicates that compounds with similar structures may exhibit anti-inflammatory and analgesic properties by modulating specific signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that compounds with thiazepane structures can exhibit significant biological activities. For example, research has shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain in cellular models.

In Vivo Studies

Animal studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary studies suggest that it may possess neuroprotective effects, potentially making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Case Study 1: Analgesic Activity

In a recent study, researchers evaluated the analgesic activity of related thiazepane derivatives in animal models. The results indicated significant pain relief comparable to standard analgesics, suggesting that this compound may also exhibit similar effects.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of thiazepane derivatives against various bacterial strains. The compound showed promising results, inhibiting growth at low concentrations, which highlights its potential as an antimicrobial agent.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Variations

- Target Compound : Features a 1,4-thiazepane ring (7-membered) with a 1,1-dioxido group, providing conformational flexibility and polarizability.

- (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (): Contains a benzothiazine ring (6-membered fused system) with a dioxido group. The smaller ring size may reduce flexibility but enhance aromatic interactions .

Substituent Comparisons

- Trifluoromethylphenyl Group: Present in the target compound and in 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (). The CF₃ group enhances electron-withdrawing effects and bioavailability .

- Sulfonyl Groups : The target’s thiazepane dioxido group contrasts with phenylsulfonyl substituents in , which may influence solubility and protein binding .

- Halogenation : lists compounds with chloro , fluoro , and pentafluoroethyl groups, which modulate steric and electronic properties differently compared to the target’s phenyl and CF₃ groups .

Physicochemical Properties

- Solubility: The dioxido group in the target compound and ’s benzothiazine derivative increases polarity compared to non-sulfonated analogs.

- Lipophilicity: The trifluoromethyl group in the target and ’s ethanone derivatives enhances membrane permeability relative to purely aromatic systems.

Data Table: Structural Comparison of Selected Compounds

Research Implications and Limitations

- The target compound’s 1,4-thiazepane core offers a unique scaffold for exploring conformational dynamics in drug design.

- Comparative studies with benzothiazine () and triazole () derivatives highlight the trade-offs between ring size, aromaticity, and functional group interactions.

- Limitations : The absence of direct pharmacological or kinetic data in the provided evidence restricts conclusions to structural and synthetic comparisons. Further experimental studies are needed to evaluate bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.